molecular formula C15H15N5O B5217466 6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B5217466
M. Wt: 281.31 g/mol
InChI Key: ZAWHBVFQCAKSTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through a straightforward, efficient multicomponent one-pot protocol under the catalytic influence of non-toxic trisodium citrate dihydrate at ambient conditions, achieving an 89% yield. This method highlights the compound's efficient and eco-friendly synthesis process, applicable in the field of drug discovery and other areas of chemical research (Ratnesh Kumar et al., 2020).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR and NMR, alongside computational approaches using density functional theory (DFT), have been employed to elucidate the compound's structure. The optimized structure, vibrational, and NMR spectra align well with experimental data, supporting a comprehensive understanding of its molecular framework (Ratnesh Kumar et al., 2020).

Chemical Reactions and Properties

The compound serves as a versatile building block for synthesizing various heterocycles, demonstrating significant biological activity. It has been used to create new derivatives with potential antimicrobial properties, showcasing its utility in synthesizing biologically active molecules (A. El-ziaty et al., 2018).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystal structure, have been determined through experimental techniques like X-ray crystallography. These studies provide valuable information for further applications in material science and chemical engineering (D. Jansone et al., 2007).

Chemical Properties Analysis

The reactivity, stability, and interaction of the compound with various reagents have been explored through experimental and theoretical methods. Studies have shown its potential for engaging in various chemical reactions, offering insights into its chemical behavior and applications in synthetic chemistry (M. Nikpassand et al., 2019).

Future Directions

Pyrazole derivatives continue to be an active area of research due to their wide range of pharmacological activities . Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new therapeutic applications.

properties

IUPAC Name

6-amino-3-propyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-2-3-11-13-12(9-4-6-18-7-5-9)10(8-16)14(17)21-15(13)20-19-11/h4-7,12H,2-3,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWHBVFQCAKSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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